molecular formula C4H6Na2O4S2 B13789293 Sodium sulfanylacetate (1/1) CAS No. 79964-55-9

Sodium sulfanylacetate (1/1)

Cat. No.: B13789293
CAS No.: 79964-55-9
M. Wt: 228.2 g/mol
InChI Key: HNRAOCKXXJDELP-UHFFFAOYSA-L
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Description

Sodium dithioglycolate is a chemical compound with the formula C2H3NaO2S2. It is commonly used in various industrial and scientific applications due to its reducing properties. This compound is particularly known for its role in microbiology as a reducing agent in culture media, facilitating the growth of anaerobic organisms by maintaining low oxygen conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dithioglycolate can be synthesized through the reaction of sodium hydroxide with thioglycolic acid. The reaction typically involves the following steps:

  • Dissolving thioglycolic acid in water.
  • Adding sodium hydroxide to the solution.
  • Stirring the mixture until the reaction is complete, resulting in the formation of sodium dithioglycolate.

Industrial Production Methods: In industrial settings, sodium dithioglycolate is produced by reacting thioglycolic acid with sodium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity sodium dithioglycolate .

Chemical Reactions Analysis

Types of Reactions: Sodium dithioglycolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dithiodiglycolic acid.

    Reduction: Acts as a reducing agent, reducing molecular oxygen to water.

    Substitution: Can participate in substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Typically occurs in the presence of molecular oxygen.

    Substitution: Involves alkyl halides and may require catalysts to enhance the reaction rate.

Major Products:

    Oxidation: Dithiodiglycolic acid.

    Reduction: Water.

    Substitution: Thioethers.

Scientific Research Applications

Sodium dithioglycolate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium dithioglycolate is its ability to act as a reducing agent. It reduces molecular oxygen to water, thereby creating an anaerobic environment. This property is particularly useful in microbiology for the cultivation of anaerobic organisms. Additionally, it can reduce disulfide bonds in proteins, which is beneficial in various biochemical applications .

Comparison with Similar Compounds

    Thioglycolic Acid: Similar in structure but lacks the sodium ion.

    Calcium Thioglycolate: Used in depilatory products.

    Ammonium Thioglycolate: Commonly used in hair perming solutions.

Uniqueness: Sodium dithioglycolate is unique due to its high solubility in water and its effectiveness as a reducing agent in both chemical and biological applications. Its ability to maintain low oxygen conditions makes it particularly valuable in microbiological culture media .

Properties

CAS No.

79964-55-9

Molecular Formula

C4H6Na2O4S2

Molecular Weight

228.2 g/mol

IUPAC Name

disodium;2-sulfanylacetate

InChI

InChI=1S/2C2H4O2S.2Na/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;2*+1/p-2

InChI Key

HNRAOCKXXJDELP-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])S.C(C(=O)[O-])S.[Na+].[Na+]

Origin of Product

United States

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